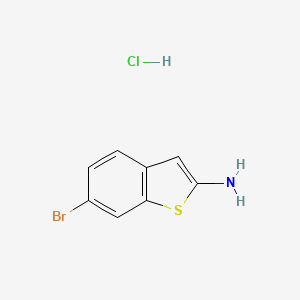

6-Bromo-1-benzothiophen-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

6-Bromo-1-benzothiophen-2-amine hydrochloride serves as a precursor in the synthesis of complex organic molecules. For example, it is involved in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, highlighting its role in producing selective estrogen receptor modulators and their analogs through various synthetic routes (Petrov, Popova, & Androsov, 2015). These compounds have potential applications in drug development, particularly in treating diseases such as breast cancer by targeting estrogen receptors.

Materials Science

In materials science, derivatives of this compound are used to create novel materials with specific properties. For instance, the synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives and small organic molecules utilizes bromophenyl derivatives. These materials exhibit high sensitivity and selectivity, making them promising for security and environmental monitoring applications (Xiang & Cao, 2012).

Antitumor Activity

Research into antitumor benzothiazoles has revealed the synthesis and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, indicating the potential therapeutic applications of benzothiazole derivatives in cancer treatment. These studies focus on understanding the metabolic pathways and optimizing the antitumor efficacy of such compounds (Kashiyama et al., 1999).

Pharmaceutical Development

In pharmaceutical development, this compound derivatives are explored for designing EGFR inhibitors as targeted anticancer agents. These efforts aim to develop new medications with improved efficacy against specific cancer types by inhibiting the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers (Allam et al., 2020).

Environmental Science

Additionally, studies on the high-temperature pyrolysis of bromophenols, including derivatives of this compound, contribute to understanding the formation mechanisms of dioxins and other hazardous combustion byproducts. This research is vital for environmental science, focusing on minimizing the environmental impact of brominated flame retardants during disposal and accidental fires (Evans & Dellinger, 2003).

Propriétés

IUPAC Name |

6-bromo-1-benzothiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGIOHBMCDNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)

![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)

![2-[2-(Ethylsulfanyl)phenyl]acetic acid](/img/structure/B2641193.png)